

Application Notes: Lipase-Catalyzed Kinetic Resolution of Racemic Benzyl Mandelate

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Compound of Interest

Compound Name: Benzyl mandelate

Cat. No.: B1666780

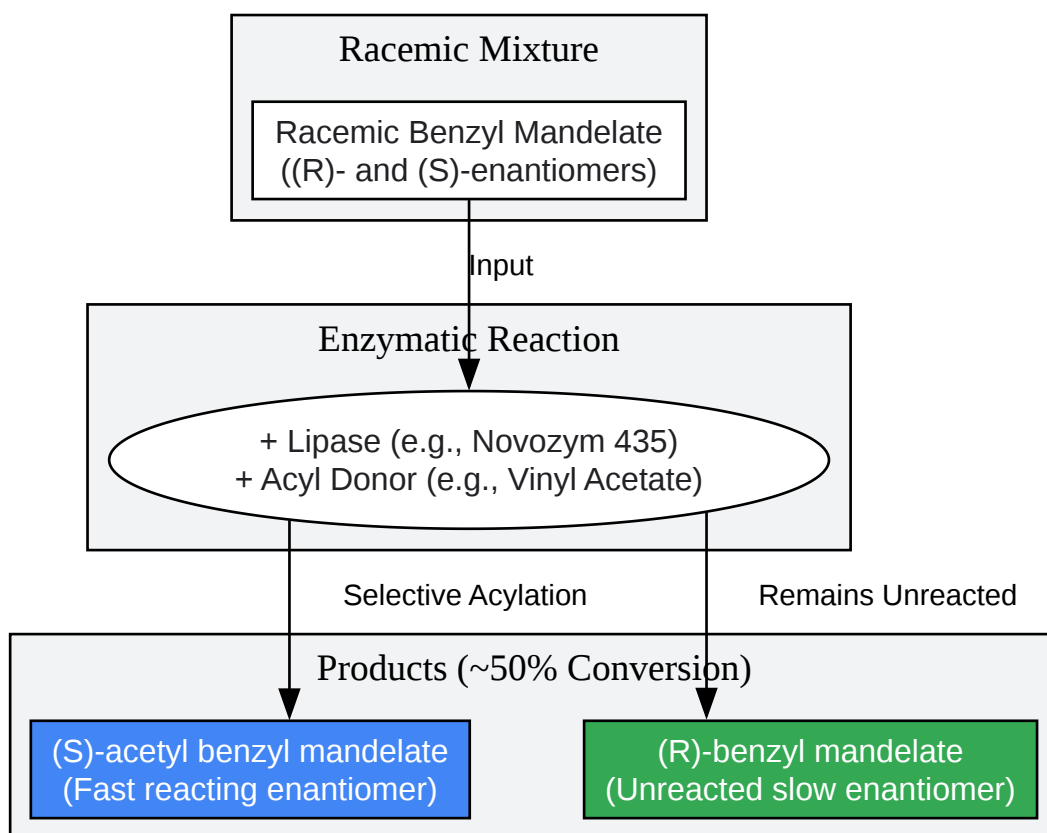
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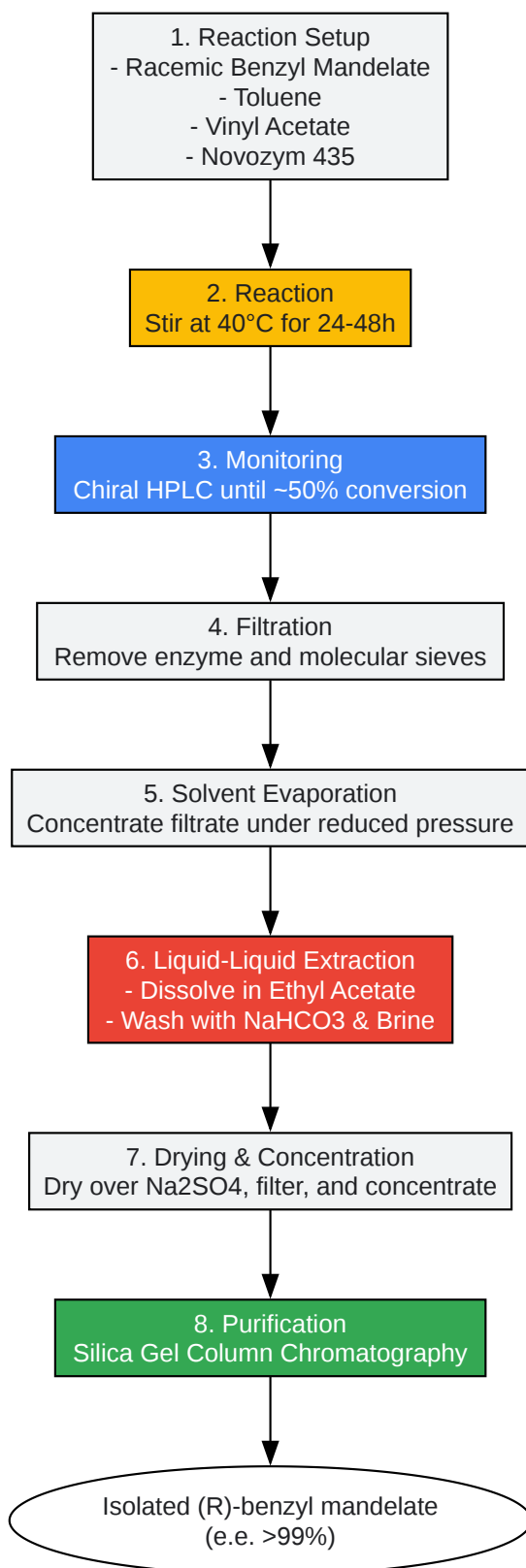
Introduction

Optically pure mandelic acid and its derivatives, such as (R)-**benzyl mandelate**, are critical chiral building blocks in the pharmaceutical and fine chemical industries.[1][2] The enzymatic kinetic resolution (EKR) of racemic **benzyl mandelate** using lipases presents a highly selective, efficient, and environmentally friendly alternative to conventional chemical methods.[1][2] Lipases, particularly the immobilized form of *Candida antarctica* lipase B (CALB), marketed as Novozym 435, have demonstrated exceptional efficacy in these resolutions.[1][3] This document provides detailed protocols, quantitative data, and workflows for the lipase-catalyzed kinetic resolution of racemic **benzyl mandelate**.

Principle of the Method

Kinetic resolution relies on the differential reaction rate of two enantiomers in a racemic mixture with a chiral catalyst, in this case, a lipase.[2] In the transesterification or acylation of racemic **benzyl mandelate**, the lipase selectively acylates the (S)-enantiomer at a much faster rate than the (R)-enantiomer.[1][3] This results in a mixture containing the unreacted (R)-**benzyl mandelate** and the newly formed (S)-acetyl **benzyl mandelate**. The reaction is typically stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess (e.e.) for both the remaining substrate and the product.[1][3] These two compounds can then be separated by standard chromatographic techniques.





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